![molecular formula C8H14Cl2N4 B1477945 1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride CAS No. 2034157-00-9](/img/structure/B1477945.png)
1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride, also known as AZT-DHC, is a synthetic molecule used in scientific research to study the interaction between certain enzymes and substrates. It is a cyclic molecule that has been used in a variety of studies in order to better understand the biochemical and physiological effects of certain compounds.
Scientific Research Applications
Anti-Tubercular Applications Research has explored the synthesis and evaluation of azetidinone derivatives, including triazole compounds, for their anti-tubercular activity. For instance, azetidinone analogues incorporating 1,2,4-triazole have been synthesized and tested against Mycobacterium tuberculosis, showing promising activity. These compounds were designed through molecular docking and characterized by various analytical techniques, highlighting the potential of such derivatives in anti-tubercular drug development (Thomas, George, & Harindran, 2014).
Antibacterial and Antifungal Applications Another study focused on the synthesis and pharmacological evaluation of azetidinone and triazole compounds for their antibacterial and antifungal activities. These compounds demonstrated significant efficacy against selected microbes and were further tested for anti-inflammatory activity, showcasing their potential as multifunctional therapeutic agents (Kohli, Srivastava, & Srivastava, 2008).
Antimycobacterial and Cytotoxic Activities Further research into azetidinone and thiazolidinone moieties linked to various nucleuses like the indole nucleus has been conducted to assess their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. These studies underline the broad-spectrum potential of these compounds in treating various infections and diseases, with some showing excellent activity profiles (Saundane & Walmik, 2013).
Insecticidal Applications Additionally, there's research into green synthesis methods for creating spiro azetidinone derivatives with potential insecticidal activity. These efforts not only highlight the biological applications of these compounds but also emphasize sustainable approaches to their synthesis (Jain, Sharma, & Kumar, 2013).
properties
IUPAC Name |
1-(azetidin-3-yl)-4-cyclopropyltriazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-6(1)8-5-12(11-10-8)7-3-9-4-7;;/h5-7,9H,1-4H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPVDBSXDVSLOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CNC3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.